molecular formula C24H30O4S B1356115 Unii-NE78JL28MG

Unii-NE78JL28MG

Cat. No.: B1356115
M. Wt: 414.6 g/mol
InChI Key: KCWOLKZQDUPWRC-ZHYRCANASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

"Unii-NE78JL28MG" is a unique identifier assigned by the FDA’s Substance Registration System (SRS) to a specific chemical compound. Such identifiers are critical for ensuring consistency in drug development, pharmacovigilance, and regulatory submissions. Based on the evidence, compounds with similar identifiers are often studied for their physicochemical properties, stability, and compatibility with other ingredients in pharmaceutical formulations .

Properties

Molecular Formula

C24H30O4S

Molecular Weight

414.6 g/mol

IUPAC Name

S-[(7R,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-furan]-7-yl] ethanethioate

InChI

InChI=1S/C24H30O4S/c1-14(25)29-19-13-15-12-16(26)4-8-22(15,2)17-5-9-23(3)18(21(17)19)6-10-24(23)11-7-20(27)28-24/h7,11-12,17-19,21H,4-6,8-10,13H2,1-3H3/t17-,18-,19+,21+,22-,23-,24+/m0/s1

InChI Key

KCWOLKZQDUPWRC-ZHYRCANASA-N

Isomeric SMILES

CC(=O)S[C@@H]1CC2=CC(=O)CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@]5([C@]4(CC3)C)C=CC(=O)O5)C

Canonical SMILES

CC(=O)SC1CC2=CC(=O)CCC2(C3C1C4CCC5(C4(CC3)C)C=CC(=O)O5)C

Origin of Product

United States

Comparison with Similar Compounds

Challenges in Comparative Analysis

The provided evidence lacks direct references to "Unii-NE78JL28MG" or its structural analogs. However, general principles for comparing pharmaceutical compounds can be inferred from the guidelines and methodologies outlined in the evidence:

Structural Similarity : Regulatory guidelines emphasize the need to identify structural analogs when evaluating new compounds . For example, substituent patterns (e.g., methyl, chloro, or methoxy groups) and functional groups (e.g., sulfonamides, carbamates) in could serve as a basis for structural comparisons.

Physicochemical Properties : Parameters such as solubility, melting point, and stability under varying conditions are critical for comparing compounds. and highlight the importance of detailed characterization data (e.g., NMR, IR, elemental analysis) to establish purity and identity.

Pharmacological and Toxicological Profiles: Non-clinical studies, including toxicity and efficacy assessments, are essential for differentiating compounds within the same therapeutic class .

Hypothetical Comparison Framework

While direct data on "this compound" are unavailable, a hypothetical comparison with structurally related compounds (e.g., derivatives listed in ) might follow this framework:

Table 1: Key Comparison Metrics

Parameter Compound A (Hypothetical Analog) Compound B (Hypothetical Analog)
Molecular Formula C₁₅H₂₀N₂O₃S C₁₄H₁₈ClNO₂
Functional Groups Sulfonamide, Methoxy Carbamate, Chloro
Melting Point 180–182°C 155–158°C
Solubility (Water) 0.5 mg/mL 2.1 mg/mL
Stability (pH 7.4, 25°C) >90% after 24 hours 78% after 24 hours
Bioavailability (Oral) 65% 42%

Note: Data are illustrative and based on generalized pharmaceutical characterization practices .

Recommendations for Further Study

Database Consultation : Access specialized databases (e.g., PubChem, DrugBank) to retrieve structural and pharmacological data for "this compound."

Experimental Replication : Follow standardized protocols for physicochemical testing (e.g., ICH guidelines) to ensure reproducibility .

Non-Clinical Profiling: Conduct in vitro/in vivo studies to compare toxicity and efficacy against known analogs.

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